9-(2-chlorophenyl)-3-methyl-N-(3,4,5-trimethoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide
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Overview
Description
“9-(2-chlorophenyl)-3-methyl-N-(3,4,5-trimethoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide” is a synthetic organic compound characterized by its complex polycyclic structure. This compound features a combination of aromatic rings, heteroatoms, and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the polycyclic core, introduction of the chlorophenyl and trimethoxyphenyl groups, and the final carboxamide formation. Typical synthetic routes may involve:
Formation of the Polycyclic Core: This step might involve cyclization reactions using suitable precursors under controlled conditions.
Introduction of Substituents: The chlorophenyl and trimethoxyphenyl groups can be introduced through electrophilic aromatic substitution or other suitable methods.
Carboxamide Formation: The final step involves the formation of the carboxamide group, possibly through amide coupling reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The aromatic rings and heteroatoms may participate in oxidation reactions.
Reduction: Reduction of functional groups such as nitro or carbonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
This compound may have applications in various fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
9-(2-chlorophenyl)-3-methyl-N-(3,4,5-trimethoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide: can be compared with other polycyclic compounds with similar functional groups.
Unique Features: The presence of specific substituents like the chlorophenyl and trimethoxyphenyl groups may impart unique chemical and biological properties.
Conclusion
While detailed information on “this compound” is limited, the general structure and properties of similar compounds provide a foundation for understanding its potential applications and reactions. Further research and experimental data would be necessary to fully characterize this compound.
Properties
CAS No. |
132418-37-2 |
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Molecular Formula |
C28H27ClN6O4S |
Molecular Weight |
579.1 g/mol |
IUPAC Name |
9-(2-chlorophenyl)-3-methyl-N-(3,4,5-trimethoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide |
InChI |
InChI=1S/C28H27ClN6O4S/c1-15-32-33-23-13-30-25(17-7-5-6-8-19(17)29)24-18-9-10-34(14-22(18)40-27(24)35(15)23)28(36)31-16-11-20(37-2)26(39-4)21(12-16)38-3/h5-8,11-12H,9-10,13-14H2,1-4H3,(H,31,36) |
InChI Key |
RAJIFZCRIPWFPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=O)NC5=CC(=C(C(=C5)OC)OC)OC)C(=NC2)C6=CC=CC=C6Cl |
Origin of Product |
United States |
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